2,6-Dimethylbenzyl Chloride
Overview
Description
2,6-Dimethylbenzyl Chloride is an organic compound with the chemical formula C9H11Cl. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the synthesis of surfactants and preservatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzyl Chloride is typically synthesized by introducing a chlorine atom into the benzyl group during the methylation process. One common method involves the reaction of 2,6-dimethylbenzyl alcohol with thionyl chloride (SOCl2) in the presence of hydrochloric acid. The reaction is carried out at a temperature of 72°C, and the product is obtained after distillation and purification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation and purification techniques helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylbenzyl Chloride primarily undergoes electrophilic aromatic substitution reactions. In these reactions, the chlorine atom replaces a hydrogen atom on the aromatic ring. This process is typically accelerated by catalysts such as copper(II) chloride .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2,6-dimethylbenzoic acid.
Reduction: Reduction reactions can produce 2,6-dimethylbenzyl alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used
Scientific Research Applications
2,6-Dimethylbenzyl Chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biological pathways and molecular interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of surfactants, preservatives, and other industrial chemicals .
Mechanism of Action
The primary mechanism of action of 2,6-Dimethylbenzyl Chloride involves electrophilic aromatic substitution. The chlorine atom in the compound acts as an electrophile, replacing a hydrogen atom on the aromatic ring. This reaction is facilitated by catalysts such as copper(II) chloride, which enhance the reactivity of the compound .
Comparison with Similar Compounds
- 2,4-Dimethylbenzyl Chloride
- 2,6-Dimethylbenzyl Alcohol
- 2,6-Dimethylbenzoic Acid
- 2,6-Dimethylbromobenzene
Comparison: 2,6-Dimethylbenzyl Chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2,4-Dimethylbenzyl Chloride, the 2,6-isomer exhibits different reactivity due to the position of the substituents. The presence of the chlorine atom in this compound also distinguishes it from 2,6-Dimethylbenzyl Alcohol and 2,6-Dimethylbenzoic Acid, which have different functional groups and chemical properties .
Properties
IUPAC Name |
2-(chloromethyl)-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVRFWQMBYLJRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277944 | |
Record name | 2,6-Dimethylbenzyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5402-60-8 | |
Record name | 5402-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5402-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylbenzyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethylbenzyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,6-dimethylbenzyl chloride used to study the 2,6-dimethylbenzyl radical?
A: this compound serves as a precursor to the 2,6-dimethylbenzyl radical. In a corona discharge, the chloride readily breaks down, producing the desired radical for spectroscopic investigation [, ]. This technique allows researchers to analyze the radical in a jet-cooled environment, simplifying the observed spectra and enabling the identification of vibrational modes.
Q2: What spectroscopic techniques were used to study the 2,6-dimethylbenzyl radical, and what information was obtained?
A: Researchers utilized laser-induced fluorescence (LIF) spectroscopy in conjunction with a supersonic jet expansion [, ]. This approach produced well-resolved vibronic spectra of the 2,6-dimethylbenzyl radical. By analyzing the observed bands, researchers determined the electronic energies associated with the D1 → D0 electronic transition and identified the frequencies of vibrational modes in the ground electronic state of the radical. This data provided valuable insights into the structure and dynamics of this chemically important species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.